molecular formula C20H21N5O2 B4615191 1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine

1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine

Cat. No. B4615191
M. Wt: 363.4 g/mol
InChI Key: ZUQUSCHZEIAGDS-UHFFFAOYSA-N
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Description

1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine is a chemical compound involving a piperazine derivative. Piperazine derivatives are known for their diverse chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves condensation reactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Piperazine derivatives often exhibit interesting structural characteristics. For example, some compounds crystallize in the monoclinic crystal system, with the piperazine ring adopting a chair conformation. Molecular Hirshfeld surface analysis can reveal the nature of intermolecular contacts (Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives typically engage in various chemical interactions, such as hydrogen bonding and π–π stacking interactions. These interactions contribute significantly to their molecular architecture and stability (Şahin et al., 2012).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The details of these properties would depend on the specific derivative .

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives can be influenced by the nature of the substituents on the piperazine ring. These properties are often studied using computational methods like density functional theory (DFT) calculations to understand the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Scientific Research Applications

Antimicrobial and Antitubercular Activities

A study by Foks et al. (2004) explored the synthesis and tuberculostatic activity of some piperazine derivatives, demonstrating their potential in combating tuberculosis with minimum inhibiting concentrations ranging from 25 to 100 mg/mL. This indicates a promising application in developing new treatments against resistant strains of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Jadhav et al. (2017) reported on the antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives, including structures similar to the one , showing moderate to good activities against various bacterial and fungal strains, suggesting its application in addressing infectious diseases (Jadhav, Raundal, Patil, & Bobade, 2017).

Antitumor Activities

Naito et al. (2005) synthesized and evaluated a series of novel pyrimidinyl pyrazole derivatives, including piperazinyl compounds, for their cytotoxic activity against several tumor cell lines. Compounds showing significant in vitro cytotoxicity and in vivo antitumor activity highlight the potential of such structures in cancer therapy (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).

Structural and Computational Analysis

Kumara et al. (2017) focused on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel oxadiazolyl-piperazine derivatives. Their findings provide insights into the molecular structure and reactivity, facilitating the design of more effective compounds for various biomedical applications (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-19(25-14-12-24(13-15-25)17-4-2-1-3-5-17)7-6-18-22-20(23-27-18)16-8-10-21-11-9-16/h1-5,8-11H,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQUSCHZEIAGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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